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Introduction

Eleclazine (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current
(INaL).[1] This enhanced late sodium current is implicated in various cardiac pathologies,
including arrhythmias and ischemia.[1][2] By selectively targeting this current over the peak
sodium current, Eleclazine presents a promising therapeutic strategy for conditions such as
Long QT Syndrome (LQTS), hypertrophic cardiomyopathy (HCM), and ventricular
tachycardia/fibrillation (VT/VF).[1][3] This technical guide provides a comprehensive overview
of the synthesis pathway of Eleclazine, detailed experimental protocols, and its chemical and
pharmacological characterization.

Synthesis Pathway

The synthesis of Eleclazine, chemically named 4-[(pyrimidin-2-yl)methyl]-7-[4-
(trifluoromethoxy)phenyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, is a multi-step process. The
core of the molecule is the 3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one scaffold. The synthesis
involves the formation of a key intermediate, 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-
one, followed by an alkylation and a final Suzuki-Miyaura cross-coupling reaction to introduce
the substituted phenyl ring.

A plausible synthetic route, based on available information and general organic synthesis
principles, is outlined below.
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Synthesis Workflow
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Caption: Proposed synthetic pathway for Eleclazine (GS-6615).

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of
Eleclazine. These are based on general procedures for similar transformations and may require
optimization.

Step 1: Synthesis of 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one

 Alkylation of 2-amino-4-bromophenol: To a solution of 2-amino-4-bromophenol in a suitable
solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride.
Stir the mixture at room temperature, then add ethyl chloroacetate dropwise. The reaction is
then heated to facilitate the N-alkylation.

o Cyclization: After the alkylation is complete, the reaction mixture is heated to a higher
temperature (e.g., >100 °C) to induce intramolecular cyclization, forming the
benzoxazepinone ring.

o Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted
with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
then purified by column chromatography on silica gel.

Step 2: Synthesis of 4-((Pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzolf][3][4]oxazepin-
5(2H)-one

¢ N-Alkylation: To a solution of 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one in a polar
aprotic solvent like DMF, add a strong base such as sodium hydride at 0 °C. After stirring for
a short period, 2-(chloromethyl)pyrimidine is added. The reaction is allowed to warm to room
temperature and stirred until completion.[5]

o Work-up and Purification: The reaction is quenched with water and extracted with ethyl
acetate. The combined organic layers are washed, dried, and concentrated. The residue is
purified by column chromatography.

Step 3: Synthesis of Eleclazine (GS-6615) via Suzuki-Miyaura Coupling
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e Reaction Setup: In a reaction vessel, combine 4-((pyrimidin-2-yl)methyl)-7-bromo-3,4-
dihydrobenzol[f][3][4]oxazepin-5(2H)-one, (4-(trifluoromethoxy)phenyl)boronic acid, a
palladium catalyst such as Pd(PPh3)4 or PdCI2(dppf), and a base like potassium carbonate
or cesium carbonate.[6][7][8]

e Solvent and Reaction Conditions: A mixture of solvents such as 1,4-dioxane and water is
typically used. The reaction mixture is degassed and then heated under an inert atmosphere
(e.g., nitrogen or argon) until the starting materials are consumed.

e Work-up and Purification: After cooling, the reaction mixture is diluted with water and
extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
The final product, Eleclazine, is purified by column chromatography or recrystallization.

Characterization
The identity and purity of the synthesized Eleclazine should be confirmed by various analytical
techniques.

Property Data

Molecular Formula C21H16F3N303

Molecular Weight 415.37 g/mol

Appearance Powder

Solubility Soluble in DMSO

Storage -20°C Freezer

1H NMR (CDCI3, 400 MHz)

Expected signals: Aromatic protons, pyrimidine
protons, methylene protons, and protons of the

benzoxazepine ring.

13C NMR (CDCI3, 100 MHz)

Expected signals: Carbons of the aromatic
rings, pyrimidine ring, carbonyl group,

trifluoromethoxy group, and aliphatic carbons.

Mass Spectrometry (ESI-MS)

m/z [M+H]+ expected at approximately 416.12.

Purity (HPLC)

>95%

© 2025 BenchChem. All rights reserved.

4/7 Tech Support


https://newdrugapprovals.org/tag/gs-6615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5056228/
https://www.mdpi.com/1420-3049/18/4/4739
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664078/
https://www.mdpi.com/2227-9717/8/11/1342
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action and Signaling Pathway

Eleclazine's primary mechanism of action is the selective inhibition of the late sodium current

(INaL) in cardiomyocytes.[4] Under normal physiological conditions, the late sodium current is
small. However, in pathological states such as ischemia and heart failure, this current can be

enhanced, leading to an increase in intracellular sodium and subsequently calcium overload.

This can prolong the action potential duration and increase the risk of arrhythmias.

Eleclazine binds to the Nav1.5 channel, the primary cardiac sodium channel, and stabilizes its
inactivated state, thereby reducing the late sodium current.[2] This helps to shorten the action
potential duration and prevent the arrhythmogenic consequences of calcium overload.
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Caption: Mechanism of action of Eleclazine in inhibiting the late sodium current.

Pharmacological Data

Parameter Value Reference
IC50 for Late INa (ATX-II 0.7 uM (in rabbit ventricular )
enhanced) myocytes)

Significantly higher than for

IC50 for Peak INa [4]
late INa

IC50 for Potassium Current

(hERG) ~14.2 pM [9][10]
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Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and
mechanism of action of Eleclazine (GS-6615). The multi-step synthesis culminates in a Suzuki-
Miyaura coupling to yield the final product. Characterization is crucial to confirm the identity and
purity of the compound. Eleclazine's selective inhibition of the late sodium current underscores
its potential as a targeted therapy for various cardiac arrhythmias. The information presented
here serves as a valuable resource for researchers and professionals in the field of drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Eleclazine (GS-6615): A Technical Guide to its
Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8068773#eleclazine-gs-6615-synthesis-pathway-
and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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